Ethyl carfluzepate (CAS 65400-85-3) is a highly specialized 1,4-benzodiazepine derivative characterized by a unique N-1 methylcarbamoyl group, a 3-ethoxycarbonyl moiety, and a 2'-fluorophenyl substitution [1]. With a molecular weight of 417.82 g/mol and a lipophilic profile (LogP ~4.2), it functions primarily as a positive allosteric modulator of the GABA-A receptor [2]. In industrial and research procurement, this compound is highly valued not just for its pharmacological activity, but as a structurally distinct analytical reference standard and a versatile synthetic precursor. Its specific functionalization provides distinct chromatographic retention times and metabolic hydrolysis pathways compared to standard unsubstituted benzodiazepines, making it an essential material for advanced pharmacokinetic modeling and medicinal chemistry workflows [1].
Substituting ethyl carfluzepate with its closest structural analog, ethyl loflazepate, or common baselines like diazepam, fundamentally compromises analytical and synthetic workflows [1]. Ethyl loflazepate lacks the N-1 methylcarbamoyl group, which in ethyl carfluzepate significantly alters the molecule's Topological Polar Surface Area (TPSA) and its susceptibility to enzymatic hydrolysis [2]. In pharmacokinetic assays, substituting with an N-1 unsubstituted analog eliminates the ability to track the specific cleavage kinetics of the carbamoyl moiety. Furthermore, in synthetic applications, the absence of the methylcarbamoyl group changes the compound's solubility profile and reactivity, rendering generic analogs unsuitable for studies specifically targeting the formulation or derivatization of N-carbamoylated prodrugs [1].
The defining structural feature of ethyl carfluzepate is its N-1 methylcarbamoyl group, which distinguishes it from its primary analog, ethyl loflazepate. This modification increases the Topological Polar Surface Area (TPSA) to 88.1 Ų, compared to the lower TPSA of N-1 unsubstituted analogs, while maintaining a high lipophilicity (LogP ~4.2) [1]. This specific physicochemical profile ensures distinct retention times in reverse-phase HPLC and alters its solubility in polar organic solvents [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Structural Functionalization |
| Target Compound Data | TPSA 88.1 Ų (N-1 methylcarbamoyl present) |
| Comparator Or Baseline | Ethyl loflazepate (N-1 unsubstituted, lower TPSA) |
| Quantified Difference | Increased polar surface area and distinct functional group enabling specific chromatographic separation. |
| Conditions | In silico physicochemical profiling and HPLC method development. |
Procuring the exact N-1 carbamoylated standard is mandatory for laboratories requiring precise retention time calibration and degradation tracking of carbamate-containing prodrugs.
The 2'-fluorophenyl substitution in ethyl carfluzepate provides a dramatic enhancement in preclinical potency compared to traditional 2'-chlorophenyl analogs. In standard murine models for neuropsychic activity (e.g., the 4-plate test), the 2'-fluoro substitution achieves a threshold effective dose of 0.50 mg/kg, whereas the corresponding 2'-chloro analogs require up to 20 mg/kg to achieve similar anxiolytic effects [1].
| Evidence Dimension | Preclinical threshold effective dose (4-plate test) |
| Target Compound Data | 0.50 mg/kg (2'-fluoro substitution) |
| Comparator Or Baseline | 20 mg/kg (2'-chloro analogs) |
| Quantified Difference | 40-fold increase in in vivo potency. |
| Conditions | Murine 4-plate test evaluating anxiolytic and neuropsychic activity. |
Selecting the 2'-fluoro derivative ensures a 40-fold higher potency in GABA-A receptor assays, drastically reducing the amount of active pharmaceutical ingredient (API) required per experiment.
Ethyl carfluzepate incorporates a 3-ethoxycarbonyl group, which serves as a highly reactive synthetic handle for downstream modifications (such as ester hydrolysis or amidation) while significantly reducing the compound's baseline toxicity compared to des-carboxy benzodiazepines. Preclinical toxicity screenings demonstrate that the compound maintains a high therapeutic index with an LD50 exceeding 300 mg/kg [1].
| Evidence Dimension | Baseline toxicity (LD50) and synthetic versatility |
| Target Compound Data | LD50 > 300 mg/kg (with 3-ethoxycarbonyl group) |
| Comparator Or Baseline | Des-carboxy benzodiazepine analogs (higher relative toxicity) |
| Quantified Difference | Significantly reduced toxicity profile while maintaining a reactive ester site for derivatization. |
| Conditions | Preclinical acute toxicity screening in murine models. |
The presence of the 3-ester group provides medicinal chemists with a safer, easily functionalized intermediate for developing novel, complex GABAergic compounds.
Due to its specific N-1 methylcarbamoyl group, ethyl carfluzepate is the exact standard required for studying the hydrolysis and metabolic cleavage of carbamoylated benzodiazepines in hepatic microsome assays. Using unsubstituted analogs like ethyl loflazepate would fail to provide the necessary precursor peaks and degradation kinetics [1].
The combination of the 2'-fluorophenyl group—which drives a 40-fold potency increase over chloro-analogs—and the 3-ethoxycarbonyl group makes this compound an ideal starting material for synthesizing advanced, high-affinity allosteric modulators targeting specific GABA-A receptor subunits [2].
With a LogP of approximately 4.2 and a TPSA of 88.1 Ų, ethyl carfluzepate is highly suited for evaluating novel lipid-based drug delivery systems (such as nanoemulsions) designed to transport moderately polar, highly lipophilic molecules across the blood-brain barrier [1].